Nilotinib hydrochloride monohydrate

Catalog No.
S547883
CAS No.
923288-90-8
M.F
C28H25ClF3N7O2
M. Wt
584.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nilotinib hydrochloride monohydrate

CAS Number

923288-90-8

Product Name

Nilotinib hydrochloride monohydrate

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride

Molecular Formula

C28H25ClF3N7O2

Molecular Weight

584.0 g/mol

InChI

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2

InChI Key

YCBPQSYLYYBPDW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl

Solubility

The solubility ... in aqueous solutions decreases with increasing pH
2.01e-03 g/L

Synonyms

AMN 107; AMN107; AMN-107; Nilotinib; US brand name: Tasigna. Nilotinib HCl hydrate.

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl

Description

The exact mass of the compound Nilotinib is 529.1838 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Nilotinib and Cancer Research

Beyond its approved use in leukemia, Nilotinib's mechanism of action makes it a potential candidate for treating other cancers. As a tyrosine kinase inhibitor, it targets specific enzymes (kinases) involved in cell growth and proliferation. By blocking these enzymes, Nilotinib disrupts uncontrolled cell division, a hallmark of cancer.

  • Clinical trials are ongoing to assess Nilotinib's efficacy in treating various solid tumors, either alone or in combination with other therapies . These trials focus on cancers that have progressed despite previous treatments.

Nilotinib and Neurodegenerative Diseases

An exciting area of Nilotinib research involves its potential application in neurodegenerative diseases like Parkinson's disease (PD). While the exact cause of PD remains unknown, protein accumulation and inflammation in the brain are known contributing factors.

  • Studies suggest that Nilotinib may help by:

    • Improving the function of lysosomes, cellular structures responsible for waste disposal source: Journal of Parkinson's Disease - Nilotinib in Parkinson's Disease: A Review of Preclinical and Clinical Studies (2020)
    • Reducing inflammation and oxidative stress in the brain source: Journal of Clinical Investigation - Repurposing the TKI nilotinib to target α-synuclein in Parkinson's disease (2020)
  • It's important to note that this research is still in the early stages. Clinical trials are necessary to determine Nilotinib's safety and efficacy in treating PD patients source: The Michael J. Fox Foundation - Parkinson's Nilotinib Trial Enrolling Participants.

Nilotinib hydrochloride monohydrate is a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to other therapies like imatinib. It is an aminopyrimidine derivative that selectively inhibits the BCR-ABL fusion protein, which is responsible for the uncontrolled proliferation of leukemic cells. The compound's molecular formula is C28H25ClF3N7O2, and it has a molecular weight of approximately 584.0 g/mol .

Nilotinib acts as a TKI, targeting a specific enzyme called BCR-ABL. This enzyme is produced by the abnormal Philadelphia chromosome, a genetic mutation found in CML cells []. By inhibiting BCR-ABL, Nilotinib disrupts the signaling pathway that drives the uncontrolled growth of leukemia cells [].

Typical of tyrosine kinase inhibitors. Its mechanism involves binding to the ATP-binding site of the BCR-ABL protein, thereby inhibiting its kinase activity. This action leads to a decrease in cell proliferation and induction of apoptosis in cancer cells. The chemical structure allows for specific interactions with amino acid residues at the binding site, which can be affected by mutations leading to resistance .

Nilotinib exhibits significant biological activity as a BCR-ABL tyrosine kinase inhibitor. It has shown efficacy in clinical trials for treating Philadelphia chromosome-positive CML, demonstrating a higher affinity for the BCR-ABL protein compared to imatinib. This property allows nilotinib to overcome some forms of resistance that arise from mutations in the BCR-ABL gene . Additionally, it has been investigated for its potential effects on other kinases involved in myeloproliferative disorders .

The synthesis of nilotinib hydrochloride monohydrate typically involves several steps:

  • Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates such as 4-methylimidazole and trifluoromethylphenyl derivatives.
  • Coupling Reaction: These intermediates are then coupled through amide bond formation, often using coupling agents to facilitate the reaction.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form, often through acid-base neutralization techniques.
  • Crystallization: The monohydrate form is obtained through controlled crystallization processes under specific temperature and humidity conditions .

Nilotinib hydrochloride monohydrate is primarily used in oncology for:

  • Treatment of Chronic Myeloid Leukemia: Specifically indicated for patients with Philadelphia chromosome-positive CML who are resistant or intolerant to prior therapy.
  • Clinical Research: Ongoing studies are exploring its efficacy against other hematological malignancies and solid tumors due to its unique mechanism of action against specific kinases .

Nilotinib interacts with various biological systems and can influence several pharmacokinetic parameters:

  • Drug Interactions: It may interact with drugs metabolized by cytochrome P450 enzymes, potentially altering their effectiveness or increasing toxicity .
  • Resistance Mechanisms: Studies have shown that mutations in the BCR-ABL gene can lead to reduced sensitivity to nilotinib, necessitating ongoing research into combination therapies or alternative inhibitors .

Nilotinib hydrochloride monohydrate shares its therapeutic class with several other tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionIndicationsUnique Features
ImatinibBCR-ABL inhibitorCML, gastrointestinal stromal tumorsFirst-generation inhibitor; lower affinity than nilotinib
DasatinibDual BCR-ABL and Src family kinase inhibitorCML, acute lymphoblastic leukemiaEffective against some imatinib-resistant mutations
BosutinibBCR-ABL and Src family kinase inhibitorCMLPotent against specific mutations; less common use
PonatinibPan-BCR-ABL inhibitorCML, acute lymphoblastic leukemiaEffective against T315I mutation

Nilotinib's higher affinity for the BCR-ABL protein allows it to be effective in cases where other inhibitors fail due to resistance mechanisms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to slightly yellowish to slightly greenish yellow powder

XLogP3

4.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

583.1710352 g/mol

Monoisotopic Mass

583.1710352 g/mol

Heavy Atom Count

41

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5JHU0N1R6K

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (81.82%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tasigna is indicated for the treatment of: adult and paediatric patients with newly diagnosed Philadelphia chromosome positive chronic myelogenous leukaemia (CML) in the chronic phase,paediatric patients with Philadelphia chromosome positive CML in chronic phase with resistance or intolerance to prior therapy including imatinib. Tasigna is indicated for the treatment of: adult and paediatric patients with newly diagnosed Philadelphia chromosome positive chronic myelogenous leukaemia (CML) in the chronic phase,adult patients with chronic phase and accelerated phase Philadelphia chromosome positive CML with resistance or intolerance to prior therapy including imatinib. Efficacy data in patients with CML in blast crisis are not available,paediatric patients with chronic phase Philadelphia chromosome positive CML with resistance or intolerance to prior therapy including imatinib.

Livertox Summary

Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia. Nilotinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Pyrimidines; Protein-Tyrosine Kinases/antagonists & inhibitors
Tasigna (nilotinib) is indicated for the treatment of adult patients with newly diagnosed Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in chronic phase. /Included in US product label/
Tasigna is indicated for the treatment of chronic phase and accelerated phase Philadelphia chromosome positive chronic myelogenous leukemia (Ph+ CML) in adult patients resistant or intolerant to prior therapy that included imatinib. The effectiveness of Tasigna is based on hematologic and cytogenetic response rates. There are no controlled trials demonstrating a clinical benefit, such as improvement in disease-related symptoms or increased survival. /Included in US product label/

Pharmacology

Nilotinib Hydrochloride Monohydrate is the monohydrate monohydrochloride form of nilotinib, an orally bioavailable aminopyrimidine-derivative Bcr-Abl tyrosine kinase inhibitor with antineoplastic activity. Designed to overcome imatinib resistance resulting from Bcr-Abl kinase mutations, upon administration, nilotinib binds to and stabilizes the inactive conformation of the kinase domain of the Abl portion of the Bcr-Abl fusion protein, resulting in the inhibition of the constitutive kinase activity of Bcr-Abl protein. This inhibits the Bcr-Abl-mediated proliferation of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) cells. Nilotinib also inhibits the receptor tyrosine kinases platelet-derived growth factor receptor (PDGF-R; PDGFR), mast/stem cell growth factor receptor Kit (c-Kit), and, to a lesser extent, colony-stimulating factor 1 receptor (CSF-1R; CSF1R), and discoidin domain-containing receptor 1 (DDR1).

Mechanism of Action

Chronic myelogenous leukaemia (CML) is caused by the BCR-ABL oncogene. Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein. Nilotinib fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations. The ability of AMN107 to inhibit TEL-platelet-derived growth factor receptor-beta (TEL-PDGFRbeta), which causes chronic myelomonocytic leukaemia, and FIP1-like-1-PDGFRalpha, which causes hypereosinophilic syndrome, suggests potential use of AMN107 for myeloproliferative diseases characterised by these kinase fusions (Stover et al, 2005; Weisberg et al, 2005). AMN107 also inhibits the c-Kit receptor kinase, including the D816V-mutated variant of KIT, at pharmacologically achievable concentrations, supporting potential utility in the treatment of mastocytosis, and gastrointestinal stromal tumours (Weisberg et al, 2005; von Bubnoff et al, 2005; Gleixner et al, 2006).
Nilotinib, an inhibitor of Bcr-Abl tyrosine kinase, is an antineoplastic agent. Chronic myelogenous leukemia (CML) is a clonal myeloproliferative disorder characterized by the expansion of hematopoietic cells carrying the Philadelphia chromosome (Ph), resulting from a reciprocal translocation of the long arms of chromosomes 9 and 22. A novel fusion gene is formed, Bcr-Abl, which encodes a constitutively active, cytoplasmic form of protein tyrosine kinase. The unregulated activity of the Abl tyrosine kinase in Bcr-Abl is the cause of CML. Nilotinib is an orally active aminopyrimidine-derivative tyrosine kinase inhibitor that functions through competitive inhibition at the ATP-binding site of Bcr-Abl, leading to the inhibition of tyrosine phosphorylation of proteins that are involved in the intracellular signal transduction that Bcr-Abl mediates.
Clinical resistance to imatinib in CML has been attributed to several mechanisms, but point mutations in the Bcr-Abl kinase domain appear to the most common, occurring in 30-90% of patients who develop resistance. The ability of nilotinib to overcome imatinib resistance resulting from Bcr-Abl kinase domain mutations has been demonstrated in vitro. In preclinical studies in cell-line models, nilotinib inhibited most (32 of 33) imatinib-resistant Bcr-Abl kinase domain mutant forms.
Nilotinib binds to and stabilizes the inactive conformation of the kinase domain of Abl protein. In vitro, nilotinib inhibited Bcr-Abl mediated proliferation of murine leukemic cell lines and human cell lines derived from patients with Ph+ CML. Under the conditions of the assays, nilotinib was able to overcome imatinib resistance resulting from Bcr-Abl kinase mutations, in 32 out of 33 mutations tested. In vivo, nilotinib reduced the tumor size in a murine Bcr-Abl xenograft model. Nilotinib inhibited the autophosphorylation of the following kinases at IC50 values as indicated: Bcr-Abl (20-60 nM), PDGFR (69 nM), c-Kit (210 nM), CSF-1R (125-250 nM) and DDR (3.7 nM).
It is an important challenge to better understand the mechanisms of tyrosine kinase inhibitors-induced apoptosis in CML cells. Thus, /the authors/ have investigated how this apoptosis can be modulated by extracellular factors. Apoptosis induced by imatinib and nilotinib was determined in BCR-ABL expressing cell lines and primary CML CD34+ cells. Both molecules induced apoptosis of BCR-ABL expressing cells. This apoptosis was inhibited by protein synthesis inhibition in both K562 and CML CD34+ cells. In K562, 80% inhibition of the BCR-ABL auto-phosphorylation by either imatinib or nilotinib induced a two fold increase in Bim-EL expression and induction of apoptosis in 48 hr. Bim accumulation preceded apoptosis induction which was completely abolished by depletion in Bim using shRNA. However, the anti-proliferative effect of imatinib was preserved in Bim-depleted cells. When K562 cells were cultured in a cytokine containing medium, the pro-apoptotic effect of nilotinib was decreased by 68% and this was related to a decrease in Bim-EL dephosphorylation and accumulation. Similarly, the presence of a combination of cytokines inhibited 88% of NIL- and 39% of IMA-induced apoptosis in primary CML CD34+ cells. In conclusion, both nilotinib and imatinib induce apoptosis through Bim accumulation independently of cell cycle arrest. However, the pro-apoptotic effect of both molecules can be attenuated by the presence of cytokines and growth factors, particularly concerning nilotinib. Thus BCR-ABL inhibition restores the cytokine dependence but is not sufficient to induce apoptosis when other signaling pathways are activated.
For more Mechanism of Action (Complete) data for Nilotinib (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Irritant

Irritant

Other CAS

923288-90-8

Absorption Distribution and Excretion

Orally available
... On pharmacokinetic analysis, T(max) was 3 hours.
Steady-state nilotinib exposure was dose-dependent with less than dose-proportional increases in systemic exposure at dose levels higher than 400 mg given as once daily dosing. Daily serum exposure to nilotinib following 400 mg twice daily dosing at steady state was 35% higher than with 800 mg once daily dosing. Steady state exposure (AUC) of nilotinib with 400 mg twice daily dosing was 13% higher than with 300 mg twice daily dosing. The average steady state nilotinib trough and peak concentrations did not change over 12 months. There was no relevant increase in exposure to nilotinib when the dose was increased with 400 mg twice daily to 600 mg twice daily.
Inter-patient variability in nilotinib AUC was 32% to 64%. Steady state conditions were achieved by Day 8. An increase in serum exposure to nilotinib between the first dose and steady state was approximately 2-fold for daily dosing and 3.8-fold for twice-daily dosing.
The blood-to-serum ratio of nilotinib is 0.68. Serum protein binding is approximately 98% on the basis of in vitro experiments.
For more Absorption, Distribution and Excretion (Complete) data for Nilotinib (8 total), please visit the HSDB record page.

Metabolism Metabolites

... Nilotinib is metabolized in the liver via oxidation and hydroxylation pathways, mediated primarily by the cytochrome P450 3A4 isozyme. Interpatient variability in systemic exposure to nilotinib has been reported to range from 32% to 64%. ...
Nilotinib is extensively metabolized by the cytochrome P-450 (CYP) microsomal enzyme system, principally by the isoenzyme 3A4. Nilotinib is the principal circulating component in the serum, and none of the metabolites substantially contribute to the pharmacologic activity of the drug.

Wikipedia

Nilotinib
Ecgonidine

FDA Medication Guides

Tasigna
Nilotinib Hydrochloride
CAPSULE;ORAL
NOVARTIS
09/23/2021

Drug Warnings

/BOXED WARNING/ WARNING: QT PROLONGATION AND SUDDEN DEATHS. Tasigna prolongs the QT interval. Prior to Tasigna administration and periodically, monitor for hypokalemia or hypomagnesemia and correct deficiencies. Obtain ECGs to monitor the QTc at baseline, seven days after initiation, and periodically thereafter, and following any dose adjustments. Sudden deaths have been reported in patients receiving nilotinib. Do not administer Tasigna to patients with hypokalemia, hypomagnesemia, or long QT syndrome. Avoid use of concomitant drugs known to prolong the QT interval and strong CYP3A4 inhibitors. Avoid food 2 hours before and 1 hour after taking the dose.
Nilotinib is associated with plasma concentration-dependent prolongation of the QT interval. In the phase 2 clinical trial in CML, increases in QTcF of more than 60 msec from baseline were observed in 2.1% of patients; QTcF exceeded 500 msec in less than 1% of patients (3 patients). Prolongation of the QT interval can result in torsades de pointes, leading to syncope, seizure, and/or sudden death. No episodes of torsades de pointes were observed in clinical studies. The drug should not be used in patients with hypokalemia, hypomagnesemia, or long QT syndrome, and drugs known to prolong QT interval and potent CYP3A4 inhibitors should be avoided. Hypokalemia and hypomagnesemia should be corrected prior to administration of nilotinib, and these electrolytes should be monitored periodically during therapy. ECGs should be obtained to monitor the QT interval at baseline and 7 days after initiation of the drug, and should be repeated periodically thereafter, as well as after any dosage adjustments.
Five sudden deaths were reported in patients receiving nilotinib in an ongoing study (n=867; 0.6%). A similar incidence also was reported in the expanded access program. The early occurrence of some of these deaths relative to the initiation of nilotinib suggests the possibility that ventricular repolarization abnormalities may have contributed to their occurrence.
In clinical trials, grade 3 or 4 neutropenia, thrombocytopenia, and anemia occurred in 28, 28, and 8%, respectively, of patients in the chronic phase of CML, and in 37, 37, and 23%, respectively, of patients in the accelerated phase of CML. The manufacturer states that myelosuppression generally was reversible and usually was managed by withholding nilotinib or reducing the dosage. Complete blood cell counts should be monitored every 2 weeks during the first 2 months of therapy and monthly (or as clinically indicated) thereafter. If hematologic toxicity occurs, nilotinib should be withheld.
For more Drug Warnings (Complete) data for Nilotinib (24 total), please visit the HSDB record page.

Biological Half Life

15 hours
The apparent elimination half-life estimated from the multiple dose pharmacokinetic studies with daily dosing was approximately 17 hours.
... The calculated half-life t((1/2)) following multiple daily dosing was approximately 17 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Interactions

Single-dose administration of Tasigna with midazolam (a CYP3A4 substrate) to healthy subjects increased midazolam exposure by 30%. Single-dose administration of Tasigna to healthy subjects did not change the pharmacokinetics and pharmacodynamics of warfarin (a CYP2C9 substrate). The ability of Tasigna to induce metabolism has not been determined in vivo. Exercise caution when co-administering Tasigna with substrates for these enzymes that have a narrow therapeutic index.
Nilotinib inhibits human P-glycoprotein. If Tasigna is administered with drugs that are substrates of P-gp, increased concentrations of the substrate drug are likely, and caution should be exercised.
In healthy subjects receiving the CYP3A4 inducer, rifampicin, at 600 mg daily for 12 days, systemic exposure (AUC) to nilotinib was decreased approximately 80%.
In healthy subjects receiving ketoconazole, a CYP3A4 inhibitor, at 400 mg once daily for 6 days, systemic exposure (AUC) to nilotinib was increased approximately 3-fold.
For more Interactions (Complete) data for Nilotinib (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Breccia M, Arboscello E, Bellodi A, Colafigli G, Molica M, Bergamaschi M, Massaro F, Quattrocchi L, Sarocchi M, Spallarossa P, Alimena G. Proposal for a tailored stratification at baseline and monitoring of cardiovascular effects during follow-up in chronic phase chronic myeloid leukemia patients treated with nilotinib frontline. Crit Rev Oncol Hematol. 2016 Nov;107:190-198. doi: 10.1016/j.critrevonc.2016.10.002. Review. PubMed PMID: 27823647.
2: Fujimi A, Sakamoto H, Kanisawa Y, Minami S, Nagamachi Y, Yamauchi N, Ibata S, Kato J. Pneumatosis intestinalis during chemotherapy with nilotinib in a patient with chronic myeloid leukemia who tested positive for anti-topoisomerase I antibodies. Clin J Gastroenterol. 2016 Dec;9(6):358-364. Review. PubMed PMID: 27638345.
3: Emole J, Talabi T, Pinilla-Ibarz J. Update on the management of Philadelphia chromosome positive chronic myelogenous leukemia: role of nilotinib. Biologics. 2016 Feb 26;10:23-31. doi: 10.2147/BTT.S67844. Review. PubMed PMID: 27013862; PubMed Central PMCID: PMC4777272.
4: Sekiguchi Y, Shimada A, Matsuzawa M, Imai H, Wakabayashi M, Sugimoto K, Nakamura N, Sawada T, Arita J, Komatsu N, Noguchi M. Occurrence of Carcinoma of the Pancreas Following Nilotinib Therapy for Chronic Myeloid Leukemia: Report of a Case with Review of the Literature. Turk J Haematol. 2015 Sep;32(3):257-62. doi: 10.4274/tjh.2013.0322. Review. PubMed PMID: 26376592; PubMed Central PMCID: PMC4563202.
5: Miura M. Therapeutic drug monitoring of imatinib, nilotinib, and dasatinib for patients with chronic myeloid leukemia. Biol Pharm Bull. 2015;38(5):645-54. doi: 10.1248/bpb.b15-00103. Review. PubMed PMID: 25947908.
6: Kaur S, Arora AK, Sekhon JS, Sood N. Nilotinib-induced psoriasis in a patient of chronic myeloid leukemia responding to methotrexate. Indian J Dermatol Venereol Leprol. 2015 Mar-Apr;81(2):216-8. doi: 10.4103/0378-6323.152311. Review. PubMed PMID: 25751356.
7: Weisberg E, Nonami A, Griffin JD. Combination therapy with nilotinib for drug-sensitive and drug-resistant BCR-ABL-positive leukemia and other malignancies. Arch Toxicol. 2014 Dec;88(12):2233-42. doi: 10.1007/s00204-014-1385-5. Review. PubMed PMID: 25331939.
8: Ostendorf BN, le Coutre P, Kim TD, Quintás-Cardama A. Nilotinib. Recent Results Cancer Res. 2014;201:67-80. doi: 10.1007/978-3-642-54490-3_3. Review. PubMed PMID: 24756785.
9: Capuozzo M, Ottaiano A, Nava E, Cascone S, Cinque C, Vercellone A, Scognamiglio C, Palumbo E, Iaffaioli RV. Nilotinib for the Frontline Treatment of Chronic Myeloid Leukemia Carrying the p230 Transcript: Dream or Reality? Front Oncol. 2014 Feb 3;4:17. doi: 10.3389/fonc.2014.00017. Review. PubMed PMID: 24551597; PubMed Central PMCID: PMC3910244.
10: Signorovitch J, Ayyagari R, Reichmann WM, Wu EQ, Chen L. Major molecular response during the first year of dasatinib, imatinib or nilotinib treatment for newly diagnosed chronic myeloid leukemia: a network meta-analysis. Cancer Treat Rev. 2014 Mar;40(2):285-92. doi: 10.1016/j.ctrv.2013.09.004. Review. PubMed PMID: 24112812.
11: Eadie LN, Hughes TP, White DL. Interaction of the efflux transporters ABCB1 and ABCG2 with imatinib, nilotinib, and dasatinib. Clin Pharmacol Ther. 2014 Mar;95(3):294-306. doi: 10.1038/clpt.2013.208. Review. PubMed PMID: 24107928.
12: Kanda T, Ishikawa T, Takahashi T, Nishida T. Nilotinib for treatment of gastrointestinal stromal tumors: out of the equation? Expert Opin Pharmacother. 2013 Sep;14(13):1859-67. doi: 10.1517/14656566.2013.816676. Review. PubMed PMID: 23834614.
13: Brazzelli V, Grasso V, Borroni G. Imatinib, dasatinib and nilotinib: a review of adverse cutaneous reactions with emphasis on our clinical experience. J Eur Acad Dermatol Venereol. 2013 Dec;27(12):1471-80. doi: 10.1111/jdv.12172. Review. PubMed PMID: 23611501.
14: Quintás-Cardama A, Jabbour EJ. Considerations for early switch to nilotinib or dasatinib in patients with chronic myeloid leukemia with inadequate response to first-line imatinib. Leuk Res. 2013 May;37(5):487-95. doi: 10.1016/j.leukres.2013.01.006. Review. PubMed PMID: 23391518.
15: Deadman BJ, Hopkin MD, Baxendale IR, Ley SV. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Org Biomol Chem. 2013 Mar 21;11(11):1766-800. doi: 10.1039/c2ob27003j. Review. PubMed PMID: 23247657.
16: Drucker AM, Wu S, Busam KJ, Berman E, Amitay-Laish I, Lacouture ME. Rash with the multitargeted kinase inhibitors nilotinib and dasatinib: meta-analysis and clinical characterization. Eur J Haematol. 2013 Feb;90(2):142-50. doi: 10.1111/ejh.12052. Review. PubMed PMID: 23240881.
17: Pavey T, Hoyle M, Ciani O, Crathorne L, Jones-Hughes T, Cooper C, Osipenko L, Venkatachalam M, Rudin C, Ukoumunne O, Garside R, Anderson R. Dasatinib, nilotinib and standard-dose imatinib for the first-line treatment of chronic myeloid leukaemia: systematic reviews and economic analyses. Health Technol Assess. 2012;16(42):iii-iv, 1-277. doi: 10.3310/hta16420. Review. PubMed PMID: 23134589.
18: Loveman E, Cooper K, Bryant J, Colquitt JL, Frampton GK, Clegg A. Dasatinib, high-dose imatinib and nilotinib for the treatment of imatinib-resistant chronic myeloid leukaemia: a systematic review and economic evaluation. Health Technol Assess. 2012;16(23):iii-xiii, 1-137. doi: 10.3310/hta16230. Review. PubMed PMID: 22564553; PubMed Central PMCID: PMC4781455.
19: Rogers G, Hoyle M, Thompson Coon J, Moxham T, Liu Z, Pitt M, Stein K. Dasatinib and nilotinib for imatinib-resistant or -intolerant chronic myeloid leukaemia: a systematic review and economic evaluation. Health Technol Assess. 2012;16(22):1-410. doi: 10.3310/hta16220. Review. PubMed PMID: 22551803; PubMed Central PMCID: PMC4781389.
20: Tran A, Tawbi HA. A potential role for nilotinib in KIT-mutated melanoma. Expert Opin Investig Drugs. 2012 Jun;21(6):861-9. doi: 10.1517/13543784.2012.679341. Review. PubMed PMID: 22500535.

Explore Compound Types